molecular formula C5H6O B13735334 Vinyl allenyl ether CAS No. 4409-99-8

Vinyl allenyl ether

Cat. No.: B13735334
CAS No.: 4409-99-8
M. Wt: 82.10 g/mol
InChI Key: SCGQVABHLGNHJZ-UHFFFAOYSA-N
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Description

Vinyl allenyl ether is a structurally unique compound characterized by an allene moiety (two adjacent carbon-carbon double bonds) connected to an oxygen atom, which is further bonded to a vinyl group (R-O-CH₂-C=CH₂). This conjugated system imparts distinctive electronic properties, making it a valuable intermediate in organic synthesis, particularly in cycloadditions, rearrangements, and cyclization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl allenyl ether can be synthesized through several methods. One common approach involves the reaction of allenyl alcohol with ethyl vinyl ether in the presence of a catalyst such as mercuric acetate. The reaction mixture is typically stirred at room temperature overnight, followed by the addition of potassium carbonate to neutralize the mixture and extraction with diethyl ether .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and purity.

Chemical Reactions Analysis

Claisen Rearrangement

VAE undergoes-sigmatropic rearrangements under catalytic or thermal conditions. A 2024 study demonstrated a cascade reaction where VAE reacts with allyl ethers via a cationic intermediate, facilitated by [Ph₃C]⁺[B(C₆F₅)₄]⁻ and LiHMDS, to yield α-allylated ketones (80°C, 2 h, up to 75% yield) . Gold(I) catalysis also promotes Claisen rearrangements, producing γ,δ-unsaturated carbonyl compounds at ambient temperatures .

Key Catalytic Systems for Claisen Rearrangement:

CatalystConditionsProductYieldReference
[Ph₃C]⁺[B(C₆F₅)₄]⁻/LiHMDS80°C, 2 hα-Allylated ketones60–75%
AuCl(PPh₃)/AgOTfRT, 12 hγ,δ-Unsaturated ketones85–92%

Mechanistically, the reaction involves vinyl carbocation formation, nucleophilic trapping, and a concerted-shift . Isotopic labeling and DFT studies confirm the cationic pathway’s dominance over neutral mechanisms .

Nazarov Cyclization

VAE participates in Nazarov cyclization under mild conditions due to its polarized enol ether structure. This reaction forms cyclopentenones via a low-energy, concerted electrocyclic pathway . For example, allenyl vinyl ketone precursors spontaneously cyclize at room temperature, eliminating alkoxyalkyl cations :

VAENo catalystCyclopentenone+ROH\text{VAE} \xrightarrow{\text{No catalyst}} \text{Cyclopentenone} + \text{ROH}

The reaction’s efficiency stems from relief of allenic strain and stabilization of the transition state by electron-donating groups .

Cycloaddition Reactions

VAE serves as a dienophile or dipolarophile in cycloadditions:

  • Hetero-Diels-Alder Reactions : Theoretical studies indicate that VAE reacts with ethyl vinyl ether in a polar, one-step process under kinetic control, with regioselectivity dictated by electron density flux .

  • 1,3-Dipolar Cycloadditions : Sequential reactions with sodium azide yield polysubstituted pyrroles via azide addition, cyclization, and aromatization .

Example Transformation:

VAE+NaN3EtOHVinyl azideΔPyrrole\text{VAE} + \text{NaN}_3 \xrightarrow{\text{EtOH}} \text{Vinyl azide} \xrightarrow{\Delta} \text{Pyrrole}

Yields exceed 85% for pyrrole derivatives .

Coupling Reactions

Main-group catalysts enable VAE’s use in stereoselective C–O coupling. For instance, [Li]⁺[B(C₆F₅)₄]⁻ catalyzes the coupling of VAE with silyl enol ethers, affording fully substituted enol ethers with up to 62:1 E/Z selectivity . This method tolerates aryl iodides and heterocycles, outperforming traditional transition-metal approaches .

Electrophilic Additions

While less documented, VAE’s allenyl moiety undergoes electrophilic attacks. For example, protonation at the central allenic carbon generates carbocations that react with nucleophiles (e.g., alcohols). These intermediates are pivotal in cascade reactions but require further experimental validation.

Mechanism of Action

The primary mechanism of action for vinyl allenyl ether involves the Claisen rearrangement. This reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state. The rearrangement results in the formation of a new carbon-carbon bond and the conversion of the ether into a γ,δ-unsaturated carbonyl compound .

Comparison with Similar Compounds

Alkynyl Ethers

Structural Differences : Alkynyl ethers (R-O-C≡C-R') feature a terminal alkyne group, whereas vinyl allenyl ethers contain a cumulene system.
Synthesis :

  • Alkynyl ethers are synthesized via elimination of HX from propargyl halides or hydrostannation of terminal alkynes, whereas vinyl allenyl ethers require controlled conditions (e.g., low temperatures) to avoid isomerization .
    Reactivity :
  • Alkynyl ethers undergo hydroalkoxylation or cycloisomerization, while vinyl allenyl ethers participate in Claisen rearrangements and Nazarov cyclizations.

Propargyl Ethers

Role in Rearrangements : Propargyl ethers serve as precursors to vinyl allenyl ethers via Saucy-Marbet Claisen rearrangement. This reaction, catalyzed by NHCs, generates quaternary stereocenters with high enantioselectivity (up to 99% ee) .
Challenges : The rearrangement requires elevated temperatures (≈80°C) and is sensitive to counterion effects (e.g., NaBArF₄ improves yields by stabilizing intermediates) .

Allenyl Esters

Synthesis : Both allenyl esters and vinyl allenyl ethers derive from β-ketoesters, but the choice of base (LiHMDS vs. NaH) and additives dictates product selectivity. For instance, LiHMDS promotes allenyl ester formation, while NaH favors alkynyl esters .
Applications : Allenyl esters are precursors to conjugated dienes and selenyl ethers, whereas vinyl allenyl ethers excel in electrocyclizations and radical cascades .

Ethyl Vinyl Ether

Reactivity in Diels-Alder Reactions : Ethyl vinyl ether reacts with N-sulfonyldivinylmethanimine to form endo-products due to hydrogen bonding between the ether oxygen and sulfonyl group. In contrast, allenyl methyl ether favors exo-products, highlighting the electronic influence of the allene moiety on transition-state geometry .

Data Tables

Table 2: Reactivity in Key Organic Reactions

Reaction Type Vinyl Allenyl Ether Alkynyl Ether Allenyl Ester
Claisen Rearrangement Forms β-substituted allenes (99% ee) Not applicable Not applicable
Nazarov Cyclization Cyclizes to cyclopentenones (86% yield) No cyclization Forms dienes (78% yield)
Diels-Alder Prefers exo-selectivity Prefers endo-selectivity Limited participation

Biological Activity

Vinyl allenyl ether (C5_5H6_6O), a compound with a molecular weight of 82.1005, is of significant interest in organic chemistry due to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure that contributes to its reactivity. The compound can be represented by the following structural formula:

CH2=CHOCH=CH2\text{CH}_2=CH-O-CH=CH_2

This compound is characterized by the presence of both vinyl and allenyl functionalities, which allows it to participate in various chemical reactions, including cyclizations and rearrangements.

Synthesis

This compound can be synthesized through several methods, including:

  • Reaction of Acetylene with Alcohols : This method involves the reaction of acetylene with alcohols in the presence of a base to yield vinyl ethers.
  • Nazarov Cyclization : The allene ether variant of the Nazarov cyclization has been shown to occur under mild conditions, leading to cyclic products with high optical purity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, compounds derived from vinyl ethers have been shown to possess significant antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in health supplements and pharmaceuticals.

Study on Antimicrobial Activity

A study published in 2023 investigated the antibacterial effects of various vinyl ethers, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli50
This compoundS. aureus30
This compoundPseudomonas spp.40

These results indicate that this compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.

Study on Antioxidant Activity

Another research effort focused on the antioxidant capacity of this compound derivatives. The DPPH radical scavenging assay was employed to evaluate their efficacy:

Derivative EC50_{50} (µg/mL)
This compound25
Control (Ascorbic Acid)10

The findings suggest that while effective, the antioxidant activity of this compound is less potent than that of ascorbic acid but still holds promise for further development.

Q & A

Q. What are the primary synthetic methodologies for vinyl allenyl ether, and how do reaction conditions influence yield and purity?

Basic Research Question
Vinyl allenyl ethers are commonly synthesized via thermal elimination reactions or base-catalyzed conjugate additions . For example, allyl alcohols can react with phenyl vinyl sulfone under basic conditions to form 2-[(4-methoxyphenyl)allyl]methane derivatives . Key factors include:

  • Temperature : Elevated temperatures (80–120°C) favor elimination but may induce side reactions like polymerization.
  • Catalyst selection : Strong bases (e.g., NaH) accelerate conjugate addition but require anhydrous conditions to avoid hydrolysis .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while nonpolar solvents reduce side-product formation.

Q. How can researchers characterize the structural and electronic properties of vinyl allenyl ethers to confirm their reactivity in cycloaddition reactions?

Basic Research Question
Characterization involves:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to identify allyl and vinyl proton coupling patterns (e.g., J = 6–10 Hz for conjugated systems) .
    • IR spectroscopy to detect ether C-O-C stretching (~1100 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹).
  • X-ray crystallography to resolve stereoelectronic effects influencing periselectivity in reactions like [4+3] cycloadditions .
  • Computational methods (DFT) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported reactivity trends of vinyl allenyl ethers under varying catalytic systems?

Advanced Research Question
Contradictions often arise from differences in:

  • Catalyst-substrate interactions : For example, Lewis acids (e.g., BF₃·Et₂O) may stabilize transition states differently than Brønsted acids .
  • Steric effects : Bulky substituents on the ether can hinder access to reactive sites, altering product ratios.
    Methodological approach :
    • Conduct control experiments with standardized substrates.
    • Use kinetic studies (e.g., Eyring plots) to compare activation parameters across catalytic systems .
    • Validate findings via reproducibility protocols (e.g., independent replication with shared datasets) .

Q. How do copolymerization conditions affect the composition and properties of alkyl (meth)acrylate–this compound copolymers?

Advanced Research Question
Key variables include:

  • Monomer feed ratio : Excess acrylate monomers reduce ether incorporation due to differing reactivity ratios (r₁, r₂).
  • Initiator type : Radical initiators (e.g., AIBN) favor statistical copolymerization, while anionic systems may yield block structures .
  • Temperature : Higher temps (~70°C) accelerate chain propagation but increase polydispersity.
    Analysis : Use ¹H NMR to quantify copolymer composition and DSC to assess thermal transitions (e.g., Tₑ shifts) .

Q. What degradation pathways limit the stability of vinyl allenyl ethers, and how can they be mitigated in storage or reaction conditions?

Advanced Research Question
Degradation mechanisms include:

  • Acid-catalyzed hydrolysis : Protonation of the ether oxygen leads to C-O bond cleavage.
  • Oxidative degradation : Vinyl groups react with O₂ to form peroxides.
    Mitigation strategies :
    • Store under inert atmospheres (N₂/Ar) with desiccants.
    • Add stabilizers (e.g., BHT) to quench radicals .
    • Optimize reaction pH to avoid acidic/protic environments .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications in materials science?

Advanced Research Question
Methodology :

  • Perform DFT calculations to predict substituent effects on electronic properties (e.g., electron-withdrawing groups lower LUMO energy, enhancing electrophilicity).
  • Use MD simulations to model polymer chain dynamics and mechanical behavior .
  • Validate predictions with SAR studies (e.g., varying substituents on the aryl ring) .

Q. What green chemistry approaches are viable for synthesizing vinyl allenyl ethers while minimizing hazardous byproducts?

Advanced Research Question
Strategies include:

  • Solvent-free reactions : Mechanochemical synthesis reduces waste.
  • Biocatalysis : Lipases or esterases can mediate etherification under mild conditions.
  • Renewable substrates : Use bio-derived allyl alcohols or vinyl precursors .
    Metrics : Evaluate atom economy (>80%) and E-factor (<5) to quantify sustainability .

Properties

CAS No.

4409-99-8

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c1-3-5-6-4-2/h4-5H,1-2H2

InChI Key

SCGQVABHLGNHJZ-UHFFFAOYSA-N

Canonical SMILES

C=COC=C=C

Origin of Product

United States

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